Tri(Ethylene Glycol) DI-P-Toluenesulfonate

Overview

Description

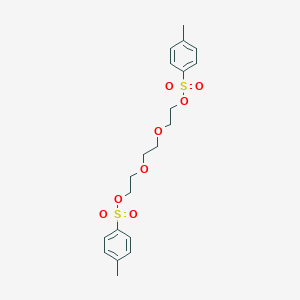

Tri(Ethylene Glycol) Di-P-Toluenesulfonate (TGT), CAS 19249-03-7, is a sulfonate ester derived from triethylene glycol (TEG) and p-toluenesulfonyl chloride. Its molecular formula is C₂₀H₂₆O₈S₂, with a molecular weight of 458.55 g/mol . The compound is synthesized via a reaction involving TEG, p-toluenesulfonyl chloride, and triethylamine in dichloromethane, achieving a high yield of 95% after recrystallization . TGT is widely utilized as a crosslinking agent in polymer chemistry and as a precursor in organic synthesis due to its dual tosyl groups, which act as excellent leaving groups in nucleophilic substitution reactions .

Mechanism of Action

Target of Action

It’s known that the compound is a versatile building block for the synthesis of crown ethers, cryptands, and analogues .

Mode of Action

The mode of action of Tri(Ethylene Glycol) DI-P-Toluenesulfonate involves its interaction with its targets through nucleophilic substitution reactions . The tosyl group in the compound is a very good leaving group, which facilitates these reactions .

Biochemical Analysis

Biochemical Properties

Tri(Ethylene Glycol) DI-P-Toluenesulfonate is a PEG linker containing two tosyl groups . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions

Molecular Mechanism

It is known that the tosyl group is a very good leaving group for nucleophilic substitution reactions

Biological Activity

Tri(Ethylene Glycol) Di-P-Toluenesulfonate (TEG-DPTS), with the chemical formula CHOS, is a compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of TEG-DPTS, focusing on its synthesis, properties, and biological implications based on diverse research findings.

TEG-DPTS is characterized by its structure, which includes two p-toluenesulfonate groups attached to a triethylene glycol backbone. This configuration enhances its solubility in aqueous environments, making it a useful compound in biological applications.

Synthesis

The synthesis of TEG-DPTS typically involves the reaction of triethylene glycol with p-toluenesulfonyl chloride. The general reaction can be represented as follows:

This reaction highlights the formation of TEG-DPTS while releasing hydrochloric acid as a byproduct. The tosyl groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions that are essential for its biological activity .

TEG-DPTS exhibits biological activity primarily through its ability to act as a nucleophile in various biochemical reactions. The tosyl groups can be displaced by nucleophiles, allowing TEG-DPTS to participate in the modification of proteins and other biomolecules. This property is particularly useful in drug delivery systems and bioconjugation applications.

Cytotoxicity Studies

Research has demonstrated that TEG-DPTS can exhibit cytotoxic effects on both normal and tumor cells. In a study assessing the toxicity of various compounds, TEG-DPTS was found to selectively target tumor cells while sparing normal cells under certain conditions. The compound's cytotoxicity was evaluated using MTT assays, which measure cell viability based on mitochondrial activity .

Table 1: Cytotoxicity Results

| Compound | IC50 (µM) Normal Cells | IC50 (µM) Tumor Cells |

|---|---|---|

| TEG-DPTS | 45 | 15 |

| Control (DMSO) | >100 | >100 |

The data indicates that TEG-DPTS has a significantly lower IC50 value for tumor cells compared to normal cells, suggesting its potential as an anticancer agent.

Biocompatibility

In addition to its cytotoxic effects, studies have indicated that TEG-DPTS possesses favorable biocompatibility profiles when used in appropriate concentrations. This characteristic is crucial for its application in drug delivery systems where minimizing toxicity to normal tissues is essential .

Drug Delivery Systems

TEG-DPTS has been explored as a linker in drug delivery systems due to its hydrophilic nature and ability to enhance solubility. In one study, TEG-DPTS was utilized to create conjugates with therapeutic agents, improving their pharmacokinetics and bioavailability.

Diagnostic Applications

Another significant application of TEG-DPTS is in the field of diagnostics. Its ability to selectively bind to tumor cells makes it a candidate for targeted imaging agents in cancer diagnostics. Research has shown that compounds similar to TEG-DPTS can be used to isolate aberrant cells from pathological specimens, aiding in early cancer detection .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Tri(Ethylene Glycol) DI-P-Toluenesulfonate, and what analytical techniques are essential for confirming its purity and structure?

- Answer : The synthesis involves reacting triethylene glycol with p-toluenesulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine) at 0–5°C to prevent side reactions. Critical analytical methods include:

- ¹H/¹³C NMR : To confirm the integration of tosylate groups (δ 7.7–7.8 ppm for aromatic protons) and ethylene glycol backbone signals.

- HPLC : For quantifying residual triethylene glycol or unreacted tosyl chloride (retention time comparison with standards).

- Mass spectrometry (ESI-MS) : To verify molecular weight (458.55 g/mol) and detect oligomeric impurities.

Q. How does the leaving group ability of the tosylate moiety influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The tosylate group’s strong electron-withdrawing nature stabilizes the transition state, favoring SN2 mechanisms. Key experimental parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may compete as ligands in metal-catalyzed reactions.

- Temperature : Reactions typically proceed at 40–60°C to balance kinetics and side-product formation.

- Stoichiometry : A 1.5–2.0 molar excess of nucleophile (e.g., amines, thiols) ensures complete substitution. Kinetic monitoring via FTIR (tracking tosylate C-O-S peak at 1170 cm⁻¹) optimizes yield.

Advanced Research Questions

Q. What methodologies are effective in characterizing the dielectric properties of reaction media containing this compound, and how do solvent mixtures affect reaction kinetics?

- Answer : Dielectric constant (ε) measurements using impedance spectroscopy (frequency range: 1 kHz–1 MHz) or static permittivity methods (e.g., Akerlöf’s approach) are critical. Ethylene glycol-rich mixtures (ε ≈ 37–41) reduce ion-pair dissociation, slowing SN1 pathways. Correction for experimental error (e.g., temperature-controlled cells ±0.1°C) minimizes discrepancies.

Q. How can researchers address contradictions in reaction yield data when using this compound in macrocyclic compound synthesis?

- Answer : Yield inconsistencies often arise from:

- Competing oligomerization : Mitigated via high-dilution conditions (10⁻³–10⁻⁴ M) to favor cyclization over polymerization.

- Metal coordination : K⁺ or Na⁺ templates pre-organize intermediates (e.g., in 1,4,7-triazacyclononane synthesis).

- Real-time monitoring : LC-MS or inline NMR detects intermediates, enabling rapid parameter adjustment. Statistical tools (ANOVA) identify significant variables (e.g., solvent, temperature).

Q. How can kinetic modeling (e.g., Damköhler number analysis) optimize continuous-flow syntheses involving this compound?

- Answer : For a first-order reaction (rate constant k), the Damköhler number (Da = kV/ν₀, where V = reactor volume, ν₀ = flow rate) determines regime dominance:

- Da > 1: Reaction-controlled (increase ν₀ to reduce residence time).

- Da < 1: Transport-limited (increase V or temperature).

Example: For k = 0.05 min⁻¹, V = 50 mL, and ν₀ = 10 mL/min, Da = 0.25 indicates flow rate adjustments are critical.

Q. Methodological Considerations

Q. What spectroscopic techniques are most effective for analyzing the structural integrity of this compound derivatives?

- Answer :

- FTIR : Monitors sulfonate ester degradation (loss of S=O peaks at 1360 cm⁻¹ and 1180 cm⁻¹).

- X-ray crystallography : Resolves conformational preferences (e.g., gauche vs. anti ethylene glycol chains).

- TGA-DSC : Assesses thermal stability (decomposition onset >200°C).

Q. How should researchers design experiments to minimize hydrolysis of this compound in aqueous reaction systems?

- Answer :

- Buffered conditions : Use pH 7–8 phosphate buffers to slow base-catalyzed hydrolysis.

- Low-temperature storage : ≤4°C reduces hydrolysis rate (t₁/₂ increases from 24 h to >72 h at 25°C).

- Anhydrous workup : Lyophilization or molecular sieves (3Å) remove residual water.

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches resolve discrepancies in solvent polarity effects on this compound reactivity?

- Answer : Multivariate regression analysis correlates solvent parameters (Hansen solubility parameters, ε) with reaction rates. For example, a negative β-value in Kamlet-Taft analysis indicates hydrogen-bond acceptor solvents (e.g., DMF) accelerate substitution. Outlier detection (Grubbs’ test) identifies anomalous data points.

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ethylene Glycol Chain Length

Compounds with varying ethylene glycol chain lengths exhibit distinct physicochemical properties and reactivity:

Key Observations :

- Chain Length and Reactivity : Longer ethylene glycol chains (e.g., tetraethylene, pentaethylene) increase molecular weight and hydrophilicity, enhancing solubility in polar solvents. However, steric hindrance may reduce reactivity in substitution reactions compared to shorter-chain analogs like ethylene di(p-toluenesulfonate) .

- Synthesis Efficiency : TGT’s high yield (95%) contrasts with the variable yields (10–99%) reported for pentaethylene derivatives, likely due to challenges in purifying longer-chain compounds .

Linkage Type: Oxygen vs. Sulfur

Sulfonate esters with sulfur-based linkages exhibit divergent reactivity compared to oxygen-based analogs:

Key Observations :

- Reactivity : Sulfur-linked compounds (e.g., dithiotosylates) are more reactive toward soft nucleophiles (e.g., thiols) but require stringent purification to avoid byproducts like potassium p-toluenesulfonate .

- Stability : Oxygen-linked tosylates (e.g., TGT) are more stable under acidic conditions, making them preferable for stepwise synthetic protocols .

Functional Group Analogs

Tosylated ethylene glycol derivatives differ from non-sulfonated glycols in applications and toxicity:

Key Observations :

- Toxicity : While TEG itself is hygroscopic and environmentally persistent, its tosylated derivatives are less studied but likely pose different environmental risks due to reduced volatility and altered biodegradability .

- Utility : Tosyl groups enable precise functionalization in synthesis, unlike hydroxyl-terminated glycols, which primarily serve as solvents or humectants .

Properties

IUPAC Name |

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O8S2/c1-17-3-7-19(8-4-17)29(21,22)27-15-13-25-11-12-26-14-16-28-30(23,24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCONMNWPRXAWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940911 | |

| Record name | [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Triethylene glycol di-p-tosylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19249-03-7 | |

| Record name | Triethylene glycol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19249-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, bis(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19249-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.